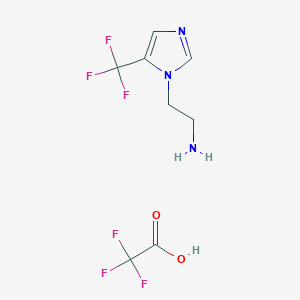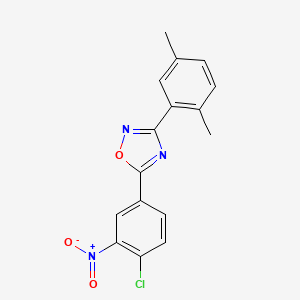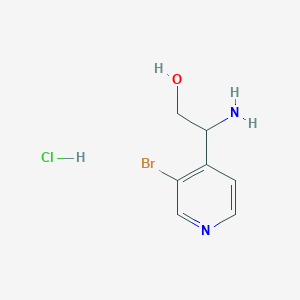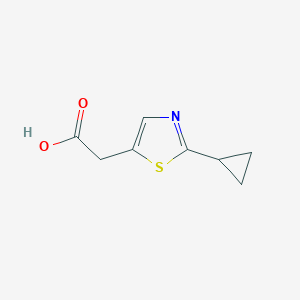
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo es un compuesto químico con la fórmula molecular C12H9ClN2O2 y un peso molecular de 248.67 g/mol . Este compuesto es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. Los derivados de pirimidina son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo típicamente involucra la reacción del ácido 6-cloro-2-fenilpirimidina-4-carboxílico con metanol en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar el proceso de esterificación. La reacción se puede representar de la siguiente manera:
ácido 6-cloro-2-fenilpirimidina-4-carboxílico+metanolcatalizador6-Cloro-2-fenilpirimidina-4-carboxilato de metilo+agua
Métodos de producción industrial
En un entorno industrial, la producción de 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, garantiza una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el compuesto se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El compuesto se puede reducir para formar aminas o alcoholes correspondientes.
Reacciones de oxidación: El compuesto se puede oxidar para formar ácidos o cetonas correspondientes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Reacciones de reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4). Las reacciones generalmente se llevan a cabo en disolventes anhidros como el tetrahidrofurano (THF) o el éter.
Reacciones de oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3). Las reacciones se llevan a cabo típicamente en soluciones acuosas ácidas o básicas.
Principales productos formados
Reacciones de sustitución: Formación de derivados de pirimidina sustituidos.
Reacciones de reducción: Formación de aminas o alcoholes correspondientes.
Reacciones de oxidación: Formación de ácidos o cetonas correspondientes.
Aplicaciones Científicas De Investigación
El 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se ha investigado por su posible uso en el desarrollo de fármacos farmacéuticos, particularmente como andamiaje para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la replicación del ADN o la síntesis de proteínas, ejerciendo así sus efectos antimicrobianos o antivirales. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo se puede comparar con otros compuestos similares, como:
2-Cloro-6-metilpirimidina-4-carboxilato de metilo: Similar en estructura pero con un grupo metilo en la posición 6 en lugar de un grupo fenilo.
4-Cloro-2-fenilpirimidina-6-carboxilato de metilo: Similar en estructura pero con los grupos cloro y carboxilato en diferentes posiciones.
6-Cloro-2-fenilpirimidina-4-carboxilato de etilo: Similar en estructura pero con un éster etílico en lugar de un éster metílico.
La singularidad del 6-Cloro-2-fenilpirimidina-4-carboxilato de metilo radica en su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-10(13)15-11(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
KNTLYPWWHXDYPH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)





![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)




![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
